molecular formula C10H9BrClNO3S B8159106 4-Bromo-3-chloro-N-(cyclopropylsulfonyl)benzamide

4-Bromo-3-chloro-N-(cyclopropylsulfonyl)benzamide

Cat. No.: B8159106
M. Wt: 338.61 g/mol
InChI Key: SEFPDNMZMXMLMP-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N-(cyclopropylsulfonyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and a cyclopropylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-N-(cyclopropylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination and Chlorination: The benzamide core is first subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions.

    Cyclopropylsulfonylation: The intermediate product is then reacted with cyclopropylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the cyclopropylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N-(cyclopropylsulfonyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-chloro-N-(cyclopropylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.

    Biological Studies: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N-(cyclopropylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound can modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chloro-N-(methylsulfonyl)benzamide
  • 4-Bromo-3-chloro-N-(ethylsulfonyl)benzamide
  • 4-Bromo-3-chloro-N-(propylsulfonyl)benzamide

Uniqueness

4-Bromo-3-chloro-N-(cyclopropylsulfonyl)benzamide is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-bromo-3-chloro-N-cyclopropylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO3S/c11-8-4-1-6(5-9(8)12)10(14)13-17(15,16)7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFPDNMZMXMLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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